2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane
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Overview
Description
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a brominated furan ring attached to a dioxane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a furan derivative followed by a cyclization reaction to form the dioxane ring. One common method includes:
Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated furan is then reacted with a suitable diol (e.g., 2,2-dimethyl-1,3-propanediol) under acidic conditions to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient bromination and cyclization processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxolane: Another variant with slight structural differences.
Uniqueness
2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its specific combination of a brominated furan ring and a dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
41835-45-4 |
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Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H13BrO3/c1-10(2)5-12-9(13-6-10)7-3-4-8(11)14-7/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
DRZPFATXYJGPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
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